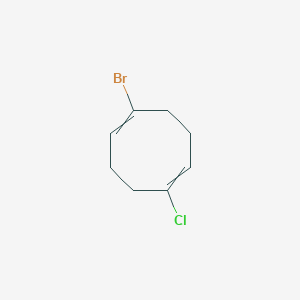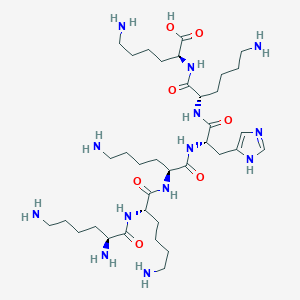
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one is an organic compound characterized by the presence of iodine, methyl, and trimethylsilyl groups attached to a hex-5-en-1-yn-3-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable precursor, followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one involves its interaction with specific molecular targets. The presence of the iodine and trimethylsilyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-ol: A similar compound with a hydroxyl group instead of a carbonyl group.
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-amine: Contains an amine group instead of a carbonyl group.
Uniqueness
6-Iodo-5-methyl-1-(trimethylsilyl)hex-5-en-1-yn-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can serve as a versatile intermediate in organic synthesis and a useful tool in scientific research.
Propriétés
Numéro CAS |
918313-64-1 |
|---|---|
Formule moléculaire |
C10H15IOSi |
Poids moléculaire |
306.21 g/mol |
Nom IUPAC |
6-iodo-5-methyl-1-trimethylsilylhex-5-en-1-yn-3-one |
InChI |
InChI=1S/C10H15IOSi/c1-9(8-11)7-10(12)5-6-13(2,3)4/h8H,7H2,1-4H3 |
Clé InChI |
KEUJKUWHHYTDCD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CI)CC(=O)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide](/img/structure/B14191496.png)
methanone](/img/structure/B14191499.png)



![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)



![3-{[(4-Methylphenyl)methyl]selanyl}cyclohexan-1-one](/img/structure/B14191554.png)
![3-Cyclohexyl-N-phenyl-2-propyl-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14191557.png)

![5-[(5R)-5-Hydroxyhexa-1,3-dien-1-yl]oxolan-2-one](/img/structure/B14191564.png)
